molecular formula C23H17FO3 B11161711 5-[(2-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

5-[(2-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11161711
M. Wt: 360.4 g/mol
InChI Key: TYAMRSRYDXRBIT-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenol, 7-methyl-4-phenylcoumarin, and suitable reagents for methoxylation.

    Methoxylation: The 2-fluorophenol undergoes a methoxylation reaction to introduce the methoxy group at the desired position. This step often requires the use of a methoxylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate.

    Coupling Reaction: The methoxylated intermediate is then coupled with 7-methyl-4-phenylcoumarin using a suitable coupling reagent, such as palladium-catalyzed Suzuki-Miyaura coupling. This reaction typically occurs under mild conditions with the use of a palladium catalyst and a base like potassium carbonate in an organic solvent such as toluene or DMF.

Industrial Production Methods

In an industrial setting, the production of 5-[(2-Fluorophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

5-[(2-Fluorophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2H-chromen-2-one: Lacks the fluorophenyl and methoxy groups, resulting in different chemical and biological properties.

    7-Methyl-4-phenyl-2H-chromen-2-one: Lacks the fluorophenyl and methoxy groups, leading to variations in reactivity and applications.

    5-[(2-Chlorophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one:

Uniqueness

5-[(2-Fluorophenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one is unique due to the presence of the fluorophenyl and methoxy groups, which impart distinct chemical properties and potential biological activities. These functional groups enhance its reactivity and make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H17FO3

Molecular Weight

360.4 g/mol

IUPAC Name

5-[(2-fluorophenyl)methoxy]-7-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C23H17FO3/c1-15-11-20(26-14-17-9-5-6-10-19(17)24)23-18(16-7-3-2-4-8-16)13-22(25)27-21(23)12-15/h2-13H,14H2,1H3

InChI Key

TYAMRSRYDXRBIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC=CC=C4F

Origin of Product

United States

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